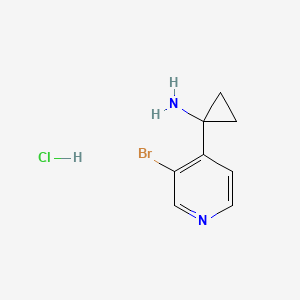

1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C8H10BrClN2 |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

1-(3-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |

InChI Key |

HSGJPGOUINSKFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=NC=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclopropanamine.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 3-bromopyridine with cyclopropanamine under controlled temperature and pressure conditions.

Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyridine Moiety

The bromine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under catalytic conditions. This reactivity is leveraged for derivatization or coupling reactions:

Table 1: Substitution Reactions of the Bromopyridine Group

Key observations:

-

Palladium catalysts enable Suzuki-Miyaura couplings for biaryl synthesis .

-

Copper-mediated reactions favor oxygen- or nitrogen-based nucleophiles .

Acylation of the Primary Amine Group

The primary amine reacts with acyl chlorides to form stable amides, a critical step for pharmacological prodrug development:

Table 2: Acylation Reactions of the Cyclopropanamine Group

Notably, steric hindrance from the cyclopropane ring slows reaction kinetics compared to linear amines .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in electrophilic additions and photochemical rearrangements:

Table 3: Ring-Opening Pathways

The ring-opening selectivity depends on electronic effects from the pyridine substituent .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromopyridine group facilitates cross-couplings for complex heterocycle synthesis:

Table 4: Catalytic Coupling Applications

These reactions demonstrate utility in constructing polycyclic frameworks for drug discovery .

Reductive Amination and Condensation

The amine group participates in reductive amination with ketones/aldehydes:

Critical Analysis of Reactivity Trends

-

Electronic Effects : The electron-withdrawing pyridine ring enhances electrophilic substitution at the cyclopropane carbons .

-

Steric Effects : The cyclopropane’s rigidity restricts access to the amine group, necessitating optimized reaction conditions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve substitution kinetics at the bromopyridine site .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding the specific applications of the compound "1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride." However, some relevant details can be extracted from the search results.

Basic Information

- Chemical Identification "this compound" is identified by the CAS number 2149602-41-3 .

- Molecular Formula and Weight The compound has a molecular formula of C8H10BrClN2 and a molecular weight of 249.53 .

Potential Research Areas

- GSK-3β Inhibition Research indicates that compounds with a cyclopropane substituent, similar to the title compound, can exhibit GSK-3β inhibitory activity . GSK-3β is implicated in Alzheimer's disease, suggesting a potential research avenue .

- Selective Inhibition of nNOS Modifications of aminopyridine scaffolds have been explored for selective inhibition of neuronal nitric oxide synthase (nNOS), which is relevant to neurodegenerative disorders . The presence of a pyridine ring in "this compound" might make it relevant in this context .

Limited Direct Mentions

- The compound is listed in chemical catalogs, such as VWR, indicating its availability for purchase and potential use in various research settings .

- A patent document mentions methods involving sample solutions and treatments, which might indirectly relate to the use of such compounds in experimental procedures .

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The pathways involved can vary depending on the specific biological context, but they often include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers on Pyridine Ring

- 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride (CAS: 1993189-05-1) shares the same molecular formula (C₈H₁₀BrClN₂) and weight (249.53 g/mol) as the target compound but differs in the bromine position (5-bromo on pyridin-3-yl). Pyridin-3-yl derivatives may exhibit distinct binding affinities in biological systems compared to pyridin-4-yl analogs .

Phenyl-Substituted Analogs

- 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: SCHEMBL5060581) replaces the pyridine ring with a phenyl group. Its molecular formula (C₉H₁₀BrClN ) and weight (~248.5 g/mol ) reflect the absence of pyridine’s nitrogen atom. The bromophenyl analog’s lower polarity may reduce solubility in polar solvents compared to pyridine-containing derivatives, impacting its application in aqueous-phase reactions .

Heterocyclic Variants (Pyrimidine)

- 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride (CAS: 1159878-11-1) incorporates a pyrimidine ring instead of pyridine.

Fluorinated and Methoxylated Derivatives

- 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1215107-57-5) and 1-(2-fluoro-3-methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 1909320-05-3) feature fluorine and methoxy substituents. These electron-withdrawing (F) and electron-donating (OMe) groups modulate the aromatic ring’s electronic properties, influencing basicity and metabolic stability. The latter compound has a molecular weight of 217.67 g/mol (C₁₀H₁₃ClFNO), significantly lower than brominated analogs due to fluorine’s lighter atomic mass .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride | Not provided | C₈H₁₀BrClN₂ | ~249.5 | 3-Bromo on pyridin-4-yl |

| 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride | 1993189-05-1 | C₈H₁₀BrClN₂ | 249.53 | Positional isomer of pyridine derivative |

| 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride | SCHEMBL5060581 | C₉H₁₀BrClN | ~248.5 | Phenyl substituent |

| 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride | 1159878-11-1 | Not provided | Not provided | Pyrimidine heterocycle |

| 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1215107-57-5 | C₉H₁₀ClFN | Not provided | Fluorophenyl analog |

| 1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine hydrochloride | 1909320-05-3 | C₁₀H₁₃ClFNO | 217.67 | Methoxy and fluoro substituents |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the bromopyridinyl group. Subsequent amine protection/deprotection and salt formation with HCl are critical steps.

- Critical Factors : Catalyst choice (e.g., palladium for cross-coupling), temperature control during cyclopropanation (to avoid ring-opening), and solvent polarity during crystallization (to enhance purity). Evidence from analogous cyclopropylamine syntheses suggests yields range from 40–70% depending on reaction optimization .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable for confirming its identity?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity and bromopyridine substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] at m/z 247.0 for CHBrNCl).

- X-ray Crystallography : To resolve stereoelectronic effects of the cyclopropane-pyridine system .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Data :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). Stability decreases in aqueous acidic/basic conditions due to cyclopropane ring strain .

- Storage : Recommend anhydrous conditions at –20°C to prevent hydrolysis or dimerization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions, given the steric constraints of the cyclopropane ring?

- Methodology :

- DFT Calculations : To map transition states for SNAr (nucleophilic aromatic substitution) at the 3-bromopyridine site, accounting for ring strain and electronic effects.

- Docking Studies : To evaluate steric clashes between the cyclopropane and incoming nucleophiles (e.g., amines, thiols). Databases like PISTACHIO and REAXYS provide reaction feasibility scores .

- Contradictions : Experimental yields for SNAr reactions may deviate from predictions due to unforeseen steric hindrance, necessitating empirical optimization .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., IC variability) for this compound in kinase inhibition assays?

- Methodology :

- Assay Standardization : Control for buffer pH (affects amine protonation) and ATP concentration (competes with inhibitors).

- Structural Analysis : Compare binding modes via molecular dynamics simulations to identify key interactions (e.g., hydrogen bonding with the cyclopropane amine, π-π stacking with pyridine).

- Data Interpretation : Variability may arise from differences in kinase isoform expression or assay detection methods (e.g., fluorescence vs. radiometric) .

Q. How does the bromine atom’s position on the pyridine ring influence regioselectivity in cross-coupling reactions?

- Case Study :

- 3-Bromo vs. 4-Bromo Isomers : The 3-bromo substituent creates steric and electronic asymmetry, favoring coupling at the para position. Use of PdCl(dppf) with SPhos ligands enhances selectivity for Suzuki-Miyaura reactions (yield: 65–80% vs. 40–50% for 4-bromo analogs) .

- Contradictions : Some studies report lower yields due to competing homocoupling; recommend pre-activation of boronic acids and strict oxygen-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.